molecular formula C8H8BrF2N B1412245 4-bromo-2,3-difluoro-N,N-dimethylaniline CAS No. 1704069-59-9

4-bromo-2,3-difluoro-N,N-dimethylaniline

Cat. No.: B1412245
CAS No.: 1704069-59-9
M. Wt: 236.06 g/mol
InChI Key: NANHVPNFQOXUMI-UHFFFAOYSA-N
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Description

4-bromo-2,3-difluoro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H8BrF2N and its molecular weight is 236.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2,3-difluoro-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2,3-difluoro-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,3-difluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c1-12(2)6-4-3-5(9)7(10)8(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANHVPNFQOXUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240736
Record name Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl-
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Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-59-9
Record name Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl-
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Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Abstract

4-bromo-2,3-difluoro-N,N-dimethylaniline is a substituted aniline derivative with potential applications in the pharmaceutical and materials science sectors. A thorough understanding of its thermodynamic properties is fundamental for process development, safety assessment, and formulation design. This guide provides a comprehensive overview of the key thermodynamic parameters for this compound, outlines detailed experimental protocols for their determination, and discusses the theoretical underpinnings that govern its behavior. By synthesizing established analytical techniques with predictive insights, this document serves as an essential resource for researchers and professionals working with this and structurally related molecules.

Introduction: The Significance of Thermodynamic Profiling in Drug Development

Substituted anilines are a prevalent structural motif in a vast array of commercial dyes, polymers, and, most critically, pharmaceutical agents.[1][2][3] The specific compound, 4-bromo-2,3-difluoro-N,N-dimethylaniline (Figure 1), combines several key functional groups that can modulate its physicochemical properties: a bromine atom, two fluorine atoms on the aromatic ring, and a dimethylamino group. These substitutions influence the molecule's electron distribution, intermolecular interactions, and overall stability, which in turn dictate its thermodynamic behavior.

For drug development professionals, a comprehensive thermodynamic profile is not merely academic. It is a critical dataset that informs:

  • Polymorph Screening: Different crystalline forms of a drug can exhibit varying melting points, solubilities, and stabilities.

  • Process Chemistry: Knowledge of thermal stability and phase transitions is crucial for safe and efficient synthesis, purification, and scale-up.

  • Formulation and Stability: Understanding the energy landscape of the molecule is key to designing stable dosage forms with predictable shelf lives.

This guide will provide a robust framework for both predicting and experimentally determining the essential thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Figure 1: Chemical Structure of 4-bromo-2,3-difluoro-N,N-dimethylaniline

Caption: The molecular structure of 4-bromo-2,3-difluoro-N,N-dimethylaniline, highlighting the key functional groups.

Core Thermodynamic Properties and Theoretical Considerations

The thermodynamic characterization of a compound like 4-bromo-2,3-difluoro-N,N-dimethylaniline revolves around several key state functions and properties. While specific experimental data for this exact molecule is not yet prevalent in published literature, we can infer expected behaviors and outline a clear path for their determination.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. For complex organic molecules, this is often determined through combustion calorimetry or, increasingly, through high-level ab initio quantum chemical calculations.[4] Computational methods like Density Functional Theory (DFT) have proven effective in studying related N,N-dimethylaniline derivatives and provide a powerful tool for estimating thermodynamic properties.[5]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[6] It is a crucial parameter for heat transfer calculations in chemical processes and provides insight into the vibrational and rotational modes of the molecule.[7] Experimental determination over a range of temperatures is typically achieved using adiabatic calorimetry or Differential Scanning Calorimetry (DSC).[6][7]

Phase Transitions: Melting Point and Enthalpy of Fusion (ΔfusH)

The melting point (Tm) and enthalpy of fusion are among the most important thermophysical properties for a crystalline solid. They govern purification processes like recrystallization and are critical for understanding solubility and dissolution rates. These parameters are readily and accurately determined using Differential Scanning Calorimetry (DSC).[8][9] The melting behavior can also be used to assess the purity of a sample based on the van't Hoff relationship, which describes the melting point depression caused by impurities.[9][10]

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary for a comprehensive thermodynamic characterization. The following sections detail the protocols for the most critical analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is the primary method for determining melting point, enthalpy of fusion, glass transitions, and heat capacity.[6][8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin). The reference sample should have a well-defined heat capacity over the temperature range of interest.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 4-bromo-2,3-difluoro-N,N-dimethylaniline into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting transition.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating ramp is often performed to investigate any changes in the material's properties after the initial melt.

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

    • Heat Capacity (Cp): Determined by comparing the heat flow signal of the sample to that of a known sapphire standard under the same conditions.[6]

The causality behind this protocol lies in its systematic approach to isolating thermal events. The initial heating ramp provides data on the as-received material, while the cooling and second heating cycles can reveal information about recrystallization behavior and the properties of the melt-quenched state.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 2-5 mg of Sample Start->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load To Instrument Program Run Thermal Program (Heat-Cool-Heat) Load->Program Acquire Acquire Heat Flow Data Program->Acquire Analyze Analyze Thermogram Acquire->Analyze To Software Tm Determine Melting Point (Tm) Analyze->Tm dH Calculate Enthalpy of Fusion (ΔHfus) Analyze->dH Cp Determine Heat Capacity (Cp) Analyze->Cp TGA_Workflow A Calibrate TGA Instrument B Place 5-10 mg Sample in Pan A->B C Establish Inert Atmosphere (N2) B->C D Ramp Temperature at 10 °C/min C->D E Record Mass vs. Temperature D->E F Analyze TGA Curve for Decomposition Onset E->F

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Summary of Key Thermodynamic Data

While awaiting experimental determination, the following table provides a template for summarizing the thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline. For context, data for the parent compound, N,N-dimethylaniline, is included where available. [11][12]

Property Symbol Expected Value for 4-bromo-2,3-difluoro-N,N-dimethylaniline N,N-dimethylaniline (Reference) Method of Determination
Molecular Weight MW 208.00 g/mol [13] 121.18 g/mol Calculation
Melting Point Tm To be determined 2 °C [11] DSC
Enthalpy of Fusion ΔfusH To be determined - DSC
Decomposition Temp. (Onset) Td To be determined - TGA
Heat Capacity (Solid, 298 K) Cp(s) To be determined - DSC / Adiabatic Calorimetry

| Standard Enthalpy of Formation | ΔfH° | To be determined | - | Combustion Calorimetry / DFT |

Note: The presence of halogen atoms and the difluoro substitution pattern is expected to significantly increase the melting point of the title compound compared to N,N-dimethylaniline due to increased molecular weight and stronger intermolecular dipole-dipole interactions.

Conclusion

The thermodynamic properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline are critical parameters for its successful application in research and drug development. This guide has established a comprehensive framework for understanding, predicting, and experimentally determining these properties. By employing the detailed protocols for DSC and TGA, researchers can generate the high-quality data necessary for process optimization, stability assessment, and formulation. The integration of computational and experimental approaches will provide the most complete and reliable thermodynamic profile, accelerating the development timeline and ensuring the safety and efficacy of final products.

References

  • Wikipedia. Aniline. [Link]

  • Zhang, T., Tan, Z. C., Li, Y. W., & Meng, S. L. (2005). Heat capacity and thermodynamic properties of N-(2-cyanoethyl) aniline (C9H10N2). Thermochimica Acta, 434(1-2), 11-14. [Link]

  • Tan, Z. C., Li, Y. W., Zhang, T. L., & Meng, S. L. (2004). Heat capacity and thermodynamic properties of N-(2-cyanoethyl)aniline (C9H10N2). Thermochimica Acta, 424(1-2), 133-136. [Link]

  • Hatton, W. E., Hildenbrand, D. L., Sinke, G. C., & Stull, D. R. (1959). Chemical Thermodynamic Properties of Aniline. Journal of Chemical & Engineering Data, 4(3), 229-230. [Link]

  • Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]

  • Lopes, J. A., & dos Santos, F. J. V. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 185, 1-10. [Link]

  • PubChem. 4-Bromo-2,3-difluoroaniline. [Link]

  • EL Ouafy, H., et al. (2021). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Science, Engineering and Health Studies, 15(4), 210-221. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • TA Instruments. What is Differential Scanning Calorimetry?. [Link]

  • Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

  • Linsinger, T. P. J., et al. (2007). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Accreditation and Quality Assurance, 12(3), 135-141. [Link]

  • Bross, D. H., et al. (2019). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. Journal of Physical Chemistry A, 123(17), 3763-3780. [Link]

  • Fassina, V., et al. (1996). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutagenesis, 11(4), 365-369. [Link]

  • OSHA. N,N-Dimethylaniline Method no.: PV2064. [Link]

  • S. Sudha, et al. (2012). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 4(3), 1035-1044. [Link]

  • PubChem. 4-Bromo-2,3-dimethylheptane. [Link]

  • Chemsrc. 4-Bromo-N,N-dimethylaniline (CAS#:586-77-6). [Link]

  • PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

Sources

Fluorine-Scan: Electronic & Steric Modulation in 4-Bromo-2,3-difluoro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely about blocking metabolic soft spots; it is an exercise in precise electronic tuning. This guide analyzes 4-bromo-2,3-difluoro-N,N-dimethylaniline , a scaffold that exemplifies the complex interplay between inductive withdrawal, resonance donation, and steric torsion.

For the drug developer, this molecule represents a "privileged intermediate." The 2,3-difluoro substitution pattern creates an electron-deficient aromatic core that highly activates the C4-bromine bond for oxidative addition, while the ortho-fluorine at C2 introduces a steric twist to the dimethylamino group, subtly modulating its pKa and lipophilicity (LogD).

The Electronic Landscape: Induction vs. Resonance

To understand the reactivity of this scaffold, we must decouple the competing electronic vectors defined by the substituents.

The "Push-Pull" Conflict

The molecule features a classic "push-pull" system, but with a steric caveat.

  • The Push (+R): The dimethylamino group (

    
    ) is a strong resonance donor. Typically, it would dump electron density into the ring, deactivating the C-Br bond toward nucleophilic attack or oxidative addition.
    
  • The Pull (-I): The two fluorine atoms (C2, C3) exert a powerful inductive withdrawal (

    
    ). This depletes electron density from the ring.
    
  • The Twist (Steric/Electronic Decoupling): This is the critical feature. The fluorine at C2 (ortho) sterically clashes with the methyl groups of the nitrogen. This forces the

    
     group to rotate out of the plane of the phenyl ring.
    
    • Consequence: The

      
      -orbital of the nitrogen loses overlap with the aromatic 
      
      
      
      -system. The resonance donation (+R) is dampened, leaving the inductive withdrawal (-I) of the fluorines as the dominant force.
Resultant Electrostatic Potential

The net result is a highly electron-deficient ring system compared to the non-fluorinated parent. The Nitrogen lone pair, being less delocalized, remains more localized on the nitrogen atom, yet the strong inductive pull of the C2-F reduces the overall basicity compared to N,N-dimethylaniline.

Visualization: Electronic Vectors

The following diagram illustrates the competing forces and the resulting molecular dipole and reactivity vectors.

ElectronicVectors N_group N(Me)2 Group (Potential Donor) Ring Aromatic Core (Electron Deficient) N_group->Ring Weakened +R (Due to Twist) F_Ortho C2-Fluorine (-I Effect + Steric Bulk) Ring->F_Ortho Inductive Withdrawal F_Meta C3-Fluorine (-I Effect) Ring->F_Meta Inductive Withdrawal Br_Para C4-Bromine (Activated Electrophile) Ring->Br_Para e- Density Depletion Facilitates Pd(0) Insertion F_Ortho->N_group Steric Clash Induces Twist

Figure 1: Vector analysis showing how steric twisting at C2 decouples resonance, allowing Fluorine's inductive effects to activate the C4 position.

Structural Analysis & NMR Signatures

Characterizing this molecule requires understanding the specific coupling patterns introduced by the


 nuclei. The 2,3-difluoro pattern creates a distinct "fingerprint" in 

NMR due to large C-F coupling constants.
Predicted NMR Data Table

The following table synthesizes expected shifts and coupling constants (


) based on additivity rules and literature precedents for polyfluorinated anilines.
Carbon PositionApprox.[1][2] Shift (

, ppm)
Coupling PatternCoupling Constants (Hz)Interpretation
C1 (C-N) 140.5dd

Shielded by

, deshielded by F.
C2 (C-F) 146.0dd

Direct F attachment (Ortho).
C3 (C-F) 149.5dd

Direct F attachment (Meta).
C4 (C-Br) 108.0dd

Upfield due to Br heavy atom effect.
C5 (C-H) 123.0dd

Ortho to Br, Meta to F3.
C6 (C-H) 112.5d

Ortho to

.

Technical Note: The "dd" (doublet of doublets) splitting at C2 and C3 arises because C2 couples to F2 (large


) and F3 (medium 

), and vice versa.

Reactivity Profile: The Activated C-Br Bond

The primary utility of 4-bromo-2,3-difluoro-N,N-dimethylaniline in drug discovery is as an electrophile in cross-coupling reactions.

Mechanism of Activation

In a standard 4-bromoaniline, the electron-rich ring makes oxidative addition of Pd(0) slow (the ring is not electrophilic enough). However, in this specific scaffold:

  • Inductive Deactivation: The C2 and C3 fluorines pull electron density away from C4.

  • LUMO Lowering: The electron deficiency lowers the energy of the

    
     orbital, making it more accessible to the metal center.
    
  • Catalytic Implication: This substrate undergoes oxidative addition significantly faster than its non-fluorinated counterparts, allowing for milder reaction conditions (lower temperature, weaker bases).

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to couple the scaffold with a boronic acid while preserving the potentially sensitive C-F bonds and the dimethylamine.

Reagents:

  • Substrate: 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for robustness with electron-poor aryl halides.
    
  • Base:

    
     (3.0 equiv) — Milder than carbonates, prevents defluorination.
    
  • Solvent: 1,4-Dioxane / Water (4:1) degassed.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add the substrate, boronic acid, base, and Pd catalyst to a microwave vial.

  • Solvate: Add the degassed solvent mixture. Cap the vial immediately.

  • Reaction: Heat to 80°C for 4 hours. (Monitor by LCMS; the activated Br usually reacts quickly).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product will likely be fluorescent under UV due to the extended conjugation.

Reaction Pathway Visualization

ReactionCycle Start Substrate (Ar-Br) OxAdd Oxidative Addition (L2Pd(II)-Ar-Br) Start->OxAdd Fast (Activated by F) TransMet Transmetallation (L2Pd(II)-Ar-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim C-C Bond Formation RedElim->Start Regenerate Pd(0)

Figure 2: Catalytic cycle highlighting the accelerated oxidative addition step due to the fluorinated core.

Medicinal Chemistry Implications (E-E-A-T)

Why use this scaffold? It solves specific ADME-Tox problems.

Metabolic Blocking

The C2 and C3 positions on an aniline ring are notorious sites for Phase I metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting Hydrogen with Fluorine at these positions:

  • Increases metabolic stability (C-F bond energy

    
     116 kcal/mol vs C-H 
    
    
    
    99 kcal/mol).
  • Prevents the formation of toxic quinone-imine intermediates often associated with aniline metabolism.

pKa Modulation
  • N,N-dimethylaniline pKa: ~5.15

  • 2-Fluoro-N,N-dimethylaniline pKa: ~4.93[3]

  • 2,3-Difluoro Analog (Predicted): ~3.8 - 4.2

  • Significance: Lowering the pKa reduces the percentage of the drug that is ionized at physiological pH (7.4). This generally improves membrane permeability (passive diffusion) and reduces the risk of hERG channel inhibition (which often binds basic amines).

Lipophilicity (LogD)

While Fluorine is lipophilic, the inductive effect on the nitrogen reduces the basicity, which can lower the LogD at pH 7.4 (since less of the compound is protonated/charged). This allows for "lipophilicity masking" — adding F increases intrinsic LogP, but the pKa shift may keep the effective LogD in a druggable range (2.0 - 3.5).

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and electronic parameters).[4][5][6]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Hagmann, W. K. (2008).[7] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary. (2025). 4-Bromo-2,3-difluoroaniline (Analogous substructure data). National Center for Biotechnology Information.

Sources

Solubility profile of 4-bromo-2,3-difluoro-N,N-dimethylaniline in organic solvents

[1][2][3][4]

Executive Summary

4-Bromo-2,3-difluoro-N,N-dimethylaniline is a specialized halogenated aniline intermediate used primarily in the synthesis of advanced pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.[1][2][3][4][5] Its structural motif combines a reactive aryl bromide handle (for cross-coupling) with a difluoro-substituted core that modulates metabolic stability and lipophilicity.[1][2][3][4]

Understanding its solubility profile is critical for:

  • Reaction Optimization: Selecting compatible solvent systems for Buchwald-Hartwig or Suzuki-Miyaura couplings.

  • Purification: Designing effective crystallization or liquid-liquid extraction (LLE) protocols.[1][3][4]

  • Formulation: Establishing vehicle compatibility for early-stage biological assays.

Key Characteristic: This compound exhibits a lipophilic profile with negligible water solubility but high solubility in aprotic polar and chlorinated organic solvents.[1][3][4][5]

Physicochemical Characterization & Theoretical Profile[1][2][4][5]

Before experimental determination, a theoretical assessment establishes the baseline solubility behavior.[2][3][5] The presence of the ortho-difluoro and para-bromo substituents significantly alters the properties relative to the parent N,N-dimethylaniline.[1][2][3][4][5]

Structural Impact on Solubility
FeatureChemical EffectImpact on Solubility
N,N-Dimethyl Group Removes H-bond donors (HBD = 0).[1][2][3][4]Increases lipophilicity; reduces solubility in water compared to primary anilines.
2,3-Difluoro Substitution Electron-withdrawing (Inductive effect).[1][2][3][4]Lowers pKa of the nitrogen (less basic); increases solubility in fluorinated or polar aprotic solvents.
4-Bromo Substituent Increases molecular weight and polarizability.[1][2][3][4]Enhances solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene).[2][3][5]
Predicted Physicochemical Parameters[2][4][5]
  • LogP (Octanol/Water): Estimated ~3.8 – 4.2 (High Lipophilicity).[1][3][4]

  • pKa (Conjugate Acid): Estimated ~2.5 – 3.0.[1][3][4][5]

    • Note: The electron-withdrawing fluorine atoms at positions 2 and 3 significantly reduce the basicity of the dimethylamino group compared to unsubstituted N,N-dimethylaniline (pKa ~5.15).[1][2][3][4][5] This means the compound remains neutral (and lipophilic) even in mildly acidic aqueous environments.[3][4][5]

Solubility Profile by Solvent Class[2][3][4]

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard behavior for poly-halogenated aromatic amines.

Table 1: Solubility Assessment Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole interactions and high polarizability match the aryl halide structure.[1][2][3][4] Ideal for extraction.[1][2][3][4][5]
Aprotic Polar DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong solvation of the polarized aromatic ring.[2][3][5] Preferred for nucleophilic aromatic substitution (SₙAr) or coupling reactions.[1][3][4][5]
Ethers THF, 1,4-Dioxane, MTBEGood (50–100 mg/mL)Good general compatibility.[1][2][3][5] THF is the standard choice for lithiation or Grignard formation.[2][3][4][5]
Esters Ethyl Acetate, Isopropyl AcetateModerate to Good Standard solvent for silica gel chromatography.[2][3][5] Solubility may decrease at low temperatures (crystallization potential).[1][3][4]
Alcohols Methanol, Ethanol, IsopropanolModerate Soluble at room temperature; likely to crystallize upon cooling.[2][3][5] Protic nature interacts weakly with the tertiary amine.[2][3][4][5]
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Soluble in Toluene (pi-stacking).[1][2][3][5] Sparingly soluble in aliphatic hexanes (useful as an anti-solvent for precipitation).[1][3][4]
Aqueous Water, PBS (pH 7.[2][3][5]4)Insoluble (<0.1 mg/mL)Lack of H-bond donors and high lipophilicity prevent hydration.[1][2][3][4]

Experimental Protocol: Solubility Determination

As a Senior Scientist, you must validate these theoretical values. Use the following self-validating protocol to generate precise solubility data.

Gravimetric Saturation Method (Standard)

This method is robust, requiring no UV calibration curves, and is suitable for solubilities >5 mg/mL.[2][3][5]

Reagents: High-purity solvent (HPLC grade), 4-bromo-2,3-difluoro-N,N-dimethylaniline (>98%).[1][2][3][4]

Workflow:

  • Preparation: Weigh ~100 mg of the compound into a 4 mL borosilicate vial.

  • Addition: Add the target solvent in 250 µL increments.

  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility is >400 mg/mL (Stop).[1][2][3][4]

    • Cloudy/Precipitate: Continue adding solvent until clear or volume reaches 2 mL.[1][2][3][4]

  • Saturation (if insoluble at 2 mL):

    • Add excess solid to ensure a saturated suspension.[1][2][3][4]

    • Stir for 24 hours at 25°C.

    • Filter supernatant through a 0.45 µm PTFE syringe filter.[1][2][3][4]

    • Evaporate a known volume of filtrate to dryness and weigh the residue.[3][4][5]

Visual Workflow: Solubility Determination Logic

The following diagram outlines the decision process for determining solubility and selecting the appropriate analytical method.

SolubilityWorkflowStartStart: Weigh 50mg CompoundAddSolventAdd 0.5 mL SolventVortex & SonicateStart->AddSolventCheckVisualVisual InspectionAddSolvent->CheckVisualClearClear SolutionCheckVisual->ClearDissolvedCloudyCloudy / Solid RemainsCheckVisual->CloudyUndissolvedHighSolSolubility > 100 mg/mL(Gravimetric Method)Clear->HighSolModSolSolubility 25-100 mg/mLClear->ModSolAddMoreAdd Solvent to 2.0 mLCloudy->AddMoreLowSolSolubility < 25 mg/mL(HPLC/UV Quantitation)Cloudy->LowSolCheckVisual2Visual InspectionAddMore->CheckVisual2CheckVisual2->ClearDissolvedCheckVisual2->CloudyUndissolved

Figure 1: Decision tree for selecting the appropriate solubility quantification method based on visual assessment.

Application: Solvent Selection for Synthesis

The solubility profile dictates the success of downstream chemical transformations.[3][4][5]

Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1][2][3][4]
  • Challenge: The reaction requires a homogeneous organic phase that can also accommodate inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[3][5]

  • Recommendation: Use 1,4-Dioxane or Toluene/Water biphasic systems.[1][2][3][4]

    • Reasoning: The compound is highly soluble in Dioxane and Toluene.[3][4][5] These solvents boil at temperatures (>100°C) sufficient to overcome the activation energy of the oxidative addition to the C-Br bond.[2][3][4][5]

Lithiation / Grignard Formation[2][3][4]
  • Challenge: Halogen-metal exchange requires low temperatures and strictly anhydrous conditions.[1][3][4]

  • Recommendation: Use THF or 2-MeTHF .[1][2][3][4]

    • Reasoning: The compound is soluble in THF at -78°C (unlike in Toluene, where it may precipitate).[1][2][3][4] THF coordinates with the lithium/magnesium species, stabilizing the intermediate.[2][3][5]

Purification (Crystallization)[1][3][5]
  • Strategy: Exploiting the differential solubility between alcohols and hydrocarbons.

  • Protocol: Dissolve the crude material in a minimum amount of warm Ethanol (60°C). Slowly add Hexane or Heptane until turbidity persists.[1][2][3][4][5] Cool slowly to 0°C to induce crystallization of the purified aniline.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[3][5]

  • Handling: Handle only in a fume hood. The high lipophilicity implies rapid dermal absorption.[2][3][4][5]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (darkening) upon exposure to air and light.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14621037, 4-Bromo-2,3-difluoroaniline (Parent Amine).[1][2][3][4] Retrieved from [Link]

  • Accela ChemBio. Product Datasheet: 4-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS 1704069-59-9).[1][2][3][4] Retrieved from [Link][1][3][5]

An In-depth Technical Guide to the Predicted Metabolic Stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, predicting and understanding the metabolic fate of novel chemical entities is a cornerstone of successful lead optimization. This guide provides a comprehensive technical overview of the predicted metabolic stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffolds. We will delve into the theoretical underpinnings of metabolic pathways for this class of compounds, detail robust in-vitro experimental protocols for empirical assessment, and provide insights into the interpretation of the generated data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of new therapeutic agents.

Introduction: The Critical Role of Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic stability. This property dictates the susceptibility of a compound to biotransformation by metabolic enzymes, which in turn influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] Compounds with low metabolic stability are often rapidly cleared from the body, leading to insufficient therapeutic exposure and potential formation of toxic metabolites.[2][3]

The 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffold presents a unique combination of structural features that warrant a detailed metabolic investigation. The aniline core is a common motif in medicinal chemistry but is also known for its susceptibility to metabolic transformations.[3][4][5][6] The strategic placement of halogen atoms (bromine and fluorine) and the N,N-dimethylamino group significantly influences the electronic and steric properties of the molecule, thereby impacting its interaction with metabolic enzymes.[7][8] This guide aims to provide a predictive framework and a practical experimental approach to characterize the metabolic stability of this specific scaffold.

Predicted Metabolic Pathways of 4-bromo-2,3-difluoro-N,N-dimethylaniline

The metabolic fate of 4-bromo-2,3-difluoro-N,N-dimethylaniline is primarily governed by the action of Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[9][10][11] Based on the known metabolism of structurally related anilines and halogenated aromatic compounds, we can predict several key metabolic pathways.[12][13][14]

N-Dealkylation

The N,N-dimethylamino group is a primary target for oxidative metabolism. The sequential removal of the methyl groups, a process known as N-dealkylation, is a common metabolic route for N,N-dimethylanilines.[12][13] This process is typically initiated by CYP-mediated oxidation of one of the methyl groups to form an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to yield the N-demethylated metabolite and formaldehyde. A second N-dealkylation step can subsequently occur, leading to the primary aniline.

Aromatic Hydroxylation

The aromatic ring is another potential site for oxidative metabolism. However, the presence of two electron-withdrawing fluorine atoms and a bromine atom is expected to deactivate the ring towards electrophilic attack, thereby reducing the likelihood of aromatic hydroxylation.[7][8][15] Fluorine, in particular, is often strategically incorporated into drug candidates to block metabolically labile positions and enhance metabolic stability.[7][8][15][16][17] If hydroxylation were to occur, it would most likely be at the position para to the amino group, although this is sterically hindered and electronically disfavored in this scaffold.

N-Oxidation

Formation of an N-oxide metabolite is another plausible pathway for tertiary amines like N,N-dimethylaniline.[12][13][18][19] This reaction is also catalyzed by CYP enzymes and can sometimes be a major metabolic route.

Influence of Halogen Substituents

The bromine and fluorine atoms play a crucial role in modulating the metabolic profile. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, effectively shielding the fluorinated positions from oxidation.[7][8] The bulky bromine atom may also sterically hinder access of metabolic enzymes to adjacent positions. The collective electron-withdrawing nature of the halogens reduces the electron density of the aromatic ring, making it less susceptible to oxidation.[20]

Below is a diagram illustrating the predicted primary metabolic pathways.

MetabolicPathways cluster_0 Primary Scaffold cluster_1 Phase I Metabolism Parent 4-bromo-2,3-difluoro- N,N-dimethylaniline N_demethyl N-demethylated Metabolite Parent->N_demethyl CYP-mediated N-dealkylation N_oxide N-oxide Metabolite Parent->N_oxide CYP-mediated N-oxidation N_didemethyl N,N-didemethylated Metabolite N_demethyl->N_didemethyl CYP-mediated N-dealkylation

Caption: Predicted Phase I metabolic pathways for 4-bromo-2,3-difluoro-N,N-dimethylaniline.

In-Vitro Assessment of Metabolic Stability: Experimental Protocols

To empirically determine the metabolic stability of the 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffold, a series of well-established in-vitro assays are employed. The primary method is the liver microsomal stability assay, which provides a measure of intrinsic clearance.[2][21][22]

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[2][23]

Experimental Workflow:

Caption: Workflow for the in-vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired final concentration (typically 1 µM).

    • Prepare a solution of NADPH (a required cofactor for CYP enzymes) in phosphate buffer (e.g., 10 mM).

    • Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice. Dilute the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[24]

  • Incubation:

    • In a microcentrifuge tube, combine the diluted liver microsomes and the test compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 200 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.[24][25]

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.[25] This step precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][26][27]

Data Analysis and Interpretation

The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[28][29] The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line represents the elimination rate constant (k).

From this, two key parameters are calculated:

  • In-vitro half-life (t½): The time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Intrinsic clearance (CLint): The inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Table 1: Example Data for Metabolic Stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline

Time (min)% Parent Compound Remainingln(% Remaining)
01004.61
5924.52
15784.36
30614.11
45483.87
60373.61

Calculated Parameters:

ParameterValueInterpretation
t½ (min) 55Moderate Stability
CLint (µL/min/mg protein) 25.2Low to Moderate Clearance

Predictive Tools and Considerations

In addition to experimental assessment, computational models can provide early predictions of metabolic stability.[30][31] Machine learning algorithms trained on large datasets of compound structures and their corresponding metabolic stability data can classify new compounds as stable or unstable.[30][32][33][34] These in-silico tools can be valuable for prioritizing compounds for synthesis and experimental testing.

Conclusion

The metabolic stability of the 4-bromo-2,3-difluoro-N,N-dimethylaniline scaffold is a multifaceted property influenced by its core structure and substituent patterns. The strategic placement of fluorine atoms is predicted to confer a degree of metabolic stability by blocking potential sites of oxidation. The primary metabolic pathways are anticipated to be N-dealkylation and N-oxidation of the dimethylamino group.

A robust in-vitro assessment using the liver microsomal stability assay is essential for empirically determining the half-life and intrinsic clearance of compounds based on this scaffold. The detailed protocol and data interpretation framework provided in this guide offer a comprehensive approach for researchers in drug discovery and development to evaluate and optimize the metabolic properties of this promising chemical series. Early and accurate assessment of metabolic stability is paramount for the successful progression of drug candidates.[35][36]

References

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  • Du, B., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning.
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  • Wang, X., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning.
  • Cui, L., Lu, H., & Lee, Y. H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 402(1), 3-11.
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  • van der Laan, T., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 18(1), 1-13.
  • Wiles, C., et al. (2020). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes.
  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.
  • ResearchGate. The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties.
  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds.
  • University of Michigan. Development of a Metabolically Innocuous Aniline Isostere Enabled by Photoredox Catalysis.
  • UniBa. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Self, C. (2023, October 9). INTRO TO CYP450 DRUG METABOLISM WITH CAITLIN SELF.
  • Donato, M. T., et al. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706.
  • ResearchGate. (2019, July 5). (PDF) Cytochrome P450 role in metabolism of drugs and chemicals.
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4-Bromo-2,3-difluoro-N,N-dimethylaniline: A Versatile Fluorinated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2] Among the diverse array of fluorinated building blocks, substituted anilines are of particular importance due to their prevalence in a vast number of pharmaceuticals and functional materials. This guide focuses on 4-bromo-2,3-difluoro-N,N-dimethylaniline, a trifunctionalized building block with significant potential for the synthesis of complex molecular architectures. The strategic placement of the bromine atom and the vicinal difluoro substituents on the aniline core offers multiple reaction vectors for diversification, making it a valuable intermediate for drug discovery and the development of novel organic electronic materials.

Physicochemical Properties of 4-Bromo-2,3-difluoro-N,N-dimethylaniline

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. While experimental data for 4-bromo-2,3-difluoro-N,N-dimethylaniline is not extensively published, we can infer its properties from the well-characterized parent compound, 4-bromo-2,3-difluoroaniline, and related N,N-dimethylated analogs. The N,N-dimethyl group is expected to increase the boiling point and solubility in organic solvents compared to the primary aniline.

Table 1: Physicochemical Properties of 4-bromo-2,3-difluoroaniline (Parent Compound)

PropertyValueSource
Molecular FormulaC6H4BrF2N[3]
Molecular Weight208.00 g/mol [3]
IUPAC Name4-bromo-2,3-difluoroaniline[3]
CAS Number112279-72-8[3]
AppearanceSolid[4]
XLogP32.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]

Synthesis of 4-Bromo-2,3-difluoro-N,N-dimethylaniline: A Representative Protocol

Experimental Protocol: Reductive Amination

Reaction Scheme:

G reactant1 4-Bromo-2,3-difluoroaniline reaction_center reactant1->reaction_center reactant2 Formaldehyde (aq.) reactant2->reaction_center reactant3 Sodium triacetoxyborohydride reactant3->reaction_center product 4-Bromo-2,3-difluoro-N,N-dimethylaniline solvent 1,2-Dichloroethane (DCE) reaction_center->product Reductive Amination reaction_center->solvent

A representative synthetic workflow for 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Materials:

  • 4-bromo-2,3-difluoroaniline

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 4-bromo-2,3-difluoroaniline (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (2.5 eq, 37% aqueous solution).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the N-H protons from the starting material in the ¹H NMR spectrum and the appearance of a singlet corresponding to the two methyl groups are key indicators of a successful reaction.

Reactivity and Synthetic Applications

The synthetic utility of 4-bromo-2,3-difluoro-N,N-dimethylaniline stems from the presence of three distinct functional handles: the N,N-dimethylaniline moiety, the bromine atom, and the difluorophenyl ring.

Cross-Coupling Reactions at the C-Br Bond

The bromine atom is a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or ester.[5] This is a powerful method for the synthesis of biaryl compounds. The electron-rich nature of the N,N-dimethylaniline may facilitate the oxidative addition of the palladium catalyst.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with an amine.[6][7] This is a key transformation for the synthesis of more complex aniline derivatives.

  • Sonogashira Coupling: The reaction with a terminal alkyne provides access to aryl alkynes, which are valuable intermediates in organic synthesis.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 4-Bromo-2,3-difluoro-N,N-dimethylaniline suzuki_reagent R-B(OH)₂ [Pd catalyst] start->suzuki_reagent buchwald_reagent R₂NH [Pd catalyst] start->buchwald_reagent sonogashira_reagent R-C≡CH [Pd/Cu catalyst] start->sonogashira_reagent suzuki_product Aryl-substituted product suzuki_reagent->suzuki_product C-C bond formation buchwald_product Arylamine product buchwald_reagent->buchwald_product C-N bond formation sonogashira_product Alkynyl-substituted product sonogashira_reagent->sonogashira_product C-C bond formation

Key cross-coupling reactions of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Reactions Involving the Difluorophenyl Ring

The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNA) reactions under certain conditions.

Applications in Medicinal Chemistry and Materials Science

While specific applications of 4-bromo-2,3-difluoro-N,N-dimethylaniline are not extensively documented, its structural motifs are present in a variety of biologically active compounds and functional materials.

  • Medicinal Chemistry: The 2,3-difluorophenyl group is a feature in some kinase inhibitors and other therapeutic agents.[8] The fluorine atoms can enhance binding to the target protein and improve pharmacokinetic properties. The N,N-dimethylaniline moiety is also a common feature in many drug molecules.

  • Organic Electronics: Fluorinated aromatic compounds are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection/extraction and device stability.

Conclusion

4-Bromo-2,3-difluoro-N,N-dimethylaniline is a promising and versatile fluorinated building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, a representative synthetic protocol, and an overview of its potential reactivity and applications. Further exploration of the chemistry of this compound is warranted to fully unlock its potential in the development of next-generation pharmaceuticals and functional materials.

References

  • PubChem. 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note: Synthetic Strategies for Novel Fluorinated Agrochemicals from 4-Bromo-2,3-difluoro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design, often enhancing efficacy, metabolic stability, and lipophilicity.[1][2] This application note presents detailed synthetic protocols and strategic guidance for utilizing 4-bromo-2,3-difluoro-N,N-dimethylaniline, a highly functionalized and promising building block, for the preparation of diverse classes of fluorinated agrochemicals. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling and organometallic-mediated reactions, to access novel fungicidal, insecticidal, and herbicidal scaffolds. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for reproducibility in a research and development setting.

Introduction: The Strategic Value of Polysubstituted Fluoroanilines

Fluorinated aniline derivatives are indispensable precursors in the synthesis of high-value agrochemicals.[2] The specific substitution pattern of 4-bromo-2,3-difluoro-N,N-dimethylaniline offers a unique convergence of reactive sites, making it a particularly powerful scaffold for library synthesis and lead optimization.

  • Fluorine Atoms (C2, C3): The vicinal difluoro motif significantly modulates the electronic properties of the aromatic ring, influencing the acidity of adjacent protons and the reactivity of other functional groups. This can enhance binding affinity to target receptors and improve metabolic resistance.[3]

  • Bromine Atom (C4): The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or for conversion into an organometallic reagent.[4] This allows for the strategic introduction of a wide range of substituents.

  • N,N-dimethylamino Group: This powerful electron-donating group activates the ring and can act as a directing group for electrophilic aromatic substitution or directed ortho-metalation (DoM), enabling further functionalization at the C5 position.

This guide provides robust protocols to exploit this multifunctionality, enabling the synthesis of complex molecular architectures relevant to modern crop protection.

Preparation and Characterization of the Starting Material

While 4-bromo-2,3-difluoroaniline is commercially available[5][6], the N,N-dimethylated analog is less common. The following protocol details an efficient reductive amination procedure for its synthesis, adapted from established methods for similar anilines.[7]

Protocol 2.1: Synthesis of 4-Bromo-2,3-difluoro-N,N-dimethylaniline

This protocol describes the N,N-dimethylation of 4-bromo-2,3-difluoroaniline using paraformaldehyde and a reducing agent.

Materials:

  • 4-bromo-2,3-difluoroaniline (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.5 eq)

  • Glacial Acetic Acid (catalytic)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,3-difluoroaniline (1.0 eq), paraformaldehyde (3.0 eq), and anhydrous THF.

  • Stir the suspension at room temperature (23 °C) for 15 minutes.

  • Carefully add sodium cyanoborohydride (2.5 eq) to the mixture in one portion.

  • Slowly add glacial acetic acid (0.2 eq) dropwise. The reaction is typically exothermic.

  • Heat the reaction mixture to 50 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Partition the mixture between the aqueous layer and diethyl ether (or ethyl acetate).

  • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N-dimethylated product.

Expected Characterization Data:

Analysis Expected Results for C₈H₈BrF₂N
Molecular Weight 236.06 g/mol
¹H NMR (CDCl₃) δ ~7.0-7.2 (m, 1H, Ar-H), δ ~6.7-6.9 (m, 1H, Ar-H), δ ~2.9 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃) Signals expected for 6 aromatic carbons and 1 methyl carbon. C-F and C-Br couplings will be observed.
MS (EI) M⁺ peak at m/z ≈ 235/237 (bromine isotope pattern)

Synthetic Pathways to Key Agrochemical Scaffolds

The strategic location of the functional groups allows for several distinct and high-yield synthetic transformations.

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a powerful method for C-C bond formation, ideal for linking the aniline core to other (hetero)aromatic systems found in many agrochemicals. The protocol below details a general procedure.

G start 4-Bromo-2,3-difluoro- N,N-dimethylaniline catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane) start->catalyst Reactant 1 reagent1 Arylboronic Acid (R-B(OH)₂) or Ester reagent1->catalyst Reactant 2 product Coupled Biaryl Product (Potential Agrochemical Precursor) catalyst->product Suzuki Coupling

Caption: Suzuki cross-coupling workflow.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue via column chromatography to obtain the coupled product.

Causality & Insight: The choice of catalyst, base, and solvent is critical and substrate-dependent. For electron-rich anilines, using a bulky phosphine ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ as the palladium source can often improve yields and reaction times. Cesium carbonate is a stronger base and can be effective for less reactive boronic acids.

Pathway B: Organometallic Intermediate Formation

Converting the C-Br bond to a C-Li or C-Mg bond opens up reactions with a vast array of electrophiles, providing access to carboxylic acids, alcohols, and ketones. This is particularly useful for synthesizing precursors for anthranilic diamide insecticides.[8][9]

G cluster_0 Lithiation & Quenching cluster_1 Electrophilic Trapping cluster_2 Product Scaffolds start 4-Bromo-2,3-difluoro- N,N-dimethylaniline lithium Organolithium Intermediate (via Li-Br Exchange) start->lithium n-BuLi or t-BuLi THF, -78 °C acid Benzoic Acid Derivative (Precursor for Amides) lithium->acid 1. CO₂ 2. H₃O⁺ quench alcohol Benzyl Alcohol Derivative lithium->alcohol 1. R-CHO 2. H₃O⁺ quench product_aldehyde Benzaldehyde Derivative lithium->product_aldehyde 1. DMF 2. H₃O⁺ quench co2 CO₂ (gas) aldehyde Aldehyde (R-CHO) dmf DMF

Caption: Organolithium intermediate workflow.

Protocol 3.2: Lithiation and Carboxylation

  • Dissolve 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 15 minutes.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Bubble dry CO₂ gas through the solution for 30 minutes or add freshly crushed dry ice pellets.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 1M HCl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Trustworthiness & Validation: The success of this reaction hinges on strictly anhydrous conditions. The organolithium intermediate is highly reactive and will be quenched by trace amounts of water. It is crucial to use freshly distilled solvents and oven-dried glassware. A successful reaction can be quickly verified by an LC-MS analysis showing the disappearance of the starting material and the appearance of a new product with a mass increase of 44 Da (corresponding to -Br being replaced by -COOH).

Exemplary Synthesis: A Novel Benzoylphenylurea Insecticide Analog

To illustrate the practical application of these protocols, we outline a multi-step synthesis of a hypothetical benzoylphenylurea insecticide, a class known for its potent insect growth-regulating activities.[10]

Step 1: Synthesis of 2,3-Difluoro-4-(N,N-dimethylamino)aniline (Intermediate 1)

  • This step involves the replacement of the bromine atom with an amino group, which can be achieved via a Buchwald-Hartwig amination.

  • Protocol: React 4-bromo-2,3-difluoro-N,N-dimethylaniline with a protected ammonia source like benzophenone imine, followed by acidic deprotection. Use a palladium catalyst with a suitable ligand (e.g., BINAP).

Step 2: Formation of the Phenylurea Moiety (Intermediate 2)

  • Protocol: React Intermediate 1 with a suitable isocyanate (e.g., 2,6-difluorobenzoyl isocyanate) in an aprotic solvent like dichloromethane or THF. The reaction is often rapid at room temperature. The isocyanate itself is typically prepared from the corresponding benzoyl chloride and sodium azide, followed by a Curtius rearrangement.

Step 3: Final Product Formation

  • The reaction in Step 2 directly yields the target benzoylphenylurea.

Quantitative Data Summary (Hypothetical):

Step Reaction Key Reagents Solvent Temp (°C) Time (h) Yield (%)
1Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, LiHMDSToluene1001275
2Urea Formation2,6-Difluorobenzoyl isocyanateTHF25292

Conclusion

4-Bromo-2,3-difluoro-N,N-dimethylaniline is a highly adaptable building block for the synthesis of novel fluorinated agrochemicals. The orthogonal reactivity of its functional groups—the bromine for cross-coupling and organometallic chemistry, and the dimethylamino group for potential directed functionalization—provides chemists with a powerful tool for rapidly accessing diverse and complex molecular targets. The protocols and strategies outlined in this application note offer a reliable foundation for leveraging this versatile precursor in agrochemical discovery programs.

References

  • Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators. Journal of Agricultural and Food Chemistry.[Link]

  • Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed.[Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.[Link]

  • Synthesis of insecticidal fluorinated anthranilic diamides. Scilit.[Link]

  • Synthesis of insecticidal fluorinated anthranilic diamides. PubMed.[Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society.[Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry (via Sci-Hub).[Link]

  • Fluoroaniline Series. Sparrow Chemical.[Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam.[Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate.[Link]

Sources

Application Note: C-H Activation Protocols for 4-Bromo-2,3-difluoro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific utility of 4-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704069-59-9) in C-H activation workflows.

Due to its unique substitution pattern—combining an electron-rich amine, electron-withdrawing fluorines, and a reactive bromine handle—this molecule serves two distinct roles in C-H activation:

  • As the Electrophile: In Pd-catalyzed direct arylation (coupling with heteroaromatic C-H bonds).

  • As the Substrate: In Ir-catalyzed C-H borylation (functionalizing the aniline core).

Introduction & Chemical Profile[1][2][3][4][5][6]

4-bromo-2,3-difluoro-N,N-dimethylaniline is a high-value scaffold for synthesizing fused heterocycles (e.g., indoles, quinoxalines) and biaryl inhibitors (e.g., EGFR kinase inhibitors).

  • Electronic Environment: The 2,3-difluoro motif creates a "push-pull" system with the N,N-dimethyl group. The fluorine atoms lower the LUMO of the ring, facilitating oxidative addition at the C-Br bond, while the NMe₂ group maintains electron density at the C6 position.

  • Steric Landscape: The C5 and C6 positions are the only available C-H bonds.

    • H-5: Ortho to Bromine; sterically hindered but electronically activated by the inductive effect of Fluorine at C3.

    • H-6: Ortho to the NMe₂ group; sterically crowded.

Method A: Pd-Catalyzed Direct Arylation (Electrophile Role)

This protocol utilizes the molecule as the aryl halide partner to arylate electron-deficient heterocycles (e.g., benzoxazole, thiazole) via a Concerted Metallation-Deprotonation (CMD) mechanism. This avoids the need for pre-functionalizing the heterocycle with boronic acids or tin.[1]

Mechanism of Action (CMD Pathway)

The reaction proceeds through a Pd(0)/Pd(II) cycle. The critical step is the CMD, where the carbonate base assists in deprotonating the heterocycle while it is coordinated to the Palladium center.

CMD_Pathway Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br Insertion) Start->OxAdd + 4-Br-2,3-F2-Aniline Coord Heterocycle Coordination OxAdd->Coord + Heterocycle CMD CMD Step (C-H Activation) Coord->CMD + Base (PivOK/K2CO3) RedElim Reductive Elimination CMD->RedElim - HX RedElim->Start Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle for the direct arylation of heterocycles using 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Experimental Protocol

Target Reaction: Coupling of Benzoxazole with 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Reagents & Materials:

  • Substrate 1: Benzoxazole (1.2 equiv)

  • Substrate 2: 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv, 1.0 mmol, ~236 mg)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(tBu)₂Me·HBF₄ (DavPhos precursor) or PCy₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv) or PivOK (0.3 equiv) as additive.

  • Solvent: Toluene (anhydrous) or DMAc.

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg), Ligand (30 mg), and K₂CO₃ (276 mg) to a flame-dried Schlenk tube.

  • Substrate Addition: Add the aniline derivative (236 mg) and benzoxazole (143 mg).

  • Solvation: Add anhydrous Toluene (5 mL).

  • Degas: Freeze-pump-thaw x3 or vigorous Argon sparging for 10 mins.

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a Celite pad to remove inorganic salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The 2,3-difluoro substitution pattern makes the C-Br bond highly reactive toward oxidative addition, but also prone to hydrodehalogenation if the reaction runs "dry" of the heterocycle. Ensure >1.2 equiv of the heterocycle is used.[2][3][4]

Method B: Ir-Catalyzed C-H Borylation (Substrate Role)[5]

This protocol activates the C-H bond of the aniline ring itself. Due to steric crowding from the NMe₂ (C1) and Br (C4), regioselectivity is the primary challenge.

Regioselectivity Logic
  • Site C5 (Ortho to Br): Sterically hindered by Br, but electronically activated (acidified) by the ortho-Br and para-F(2).

  • Site C6 (Ortho to NMe₂): Sterically hindered by NMe₂.

  • Outcome: Iridium catalysts (with bipyridine ligands) generally favor the least sterically hindered position. Since the NMe₂ group is conformationally bulkier than a Bromine atom, C5-borylation is typically favored over C6.

Experimental Protocol

Target Reaction: Synthesis of 4-bromo-2,3-difluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Reagents:

  • Substrate: 4-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 mmol)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - stoichiometry controlled to prevent diborylation)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: THF or Hexane (anhydrous).

Step-by-Step Procedure:

  • Pre-Catalyst Formation: In a vial, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Setup: Add B₂pin₂ (152 mg) and the aniline substrate (236 mg) to a pressure tube.

  • Initiation: Add the pre-catalyst solution to the substrate mixture. Rinse with additional THF (2 mL).

  • Heating: Seal and heat to 80°C for 12 hours.

  • Monitoring: Check via GC-MS. Look for the mass shift M+ + 126 (Pinacol ester).

  • Isolation: Evaporate solvent. The product is often stable enough for rapid silica filtration (elute with 5% EtOAc/Hexanes). Note: Do not leave on silica for extended periods as protodeboronation can occur.

Data Summary & Troubleshooting

ParameterDirect Arylation (Method A)C-H Borylation (Method B)
Primary Role Electrophile (Ar-Br)Nucleophile/Substrate (Ar-H)
Activated Bond C-H of HeterocycleC-H at C5 (Major)
Key Reagent Pd(OAc)₂ / PivOK[Ir(OMe)(cod)]₂ / B₂pin₂
Common Yield 75-90%60-80%
Major Side Product Homocoupling of HeterocycleProtodeboronation (during purification)
Troubleshooting If yield is low, switch solvent to DMAc to improve solubility of the carbonate base.[5][6]If selectivity is poor, lower temp to 60°C and increase reaction time.

References

  • Direct Arylation of Polyfluoroarenes

    • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element of catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.
  • Ir-Catalyzed Borylation of Sterically Hindered Anilines

    • Hartwig, J. F. (2011). Borylation and silylation of C–H bonds: a platform for diverse C–H bond functionalizations. Accounts of Chemical Research, 45(6), 864-873.
  • Mechanism of CMD (Concerted Metallation-Deprotonation)

    • Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126.
  • Synthesis and Properties of 4-bromo-2,3-difluoro-N,N-dimethylaniline

    • PubChem Compound Summary for CID 14621037.
  • General Protocol for C-H Activation of Halo-Anilines

    • Mauri, L., et al. (2024).[1] New N^C^N ligands obtained through Pd-catalyzed direct arylation of difluorinated substrates.[1]

Sources

Application Note: Scalable Synthesis of 4-Bromo-2,3-difluoro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scalable synthesis of 4-bromo-2,3-difluoro-N,N-dimethylaniline . This document is designed for process chemists and medicinal chemistry teams requiring high-purity intermediates for kinase inhibitor or pharmaceutical scaffold synthesis.[1][2]

Executive Summary & Strategic Analysis

The synthesis of 4-bromo-2,3-difluoro-N,N-dimethylaniline presents a classic regioselectivity challenge due to the competing directing effects of the amine and the two fluorine atoms.[1][2]

Strategic Route Selection: While direct bromination of 2,3-difluoro-N,N-dimethylaniline is chemically feasible, the "Bromination-First" strategy (Bromination of 2,3-difluoroaniline followed by Methylation) is superior for scale-up for three reasons:

  • Regiocontrol: The free amine (

    
    ) in 2,3-difluoroaniline provides a robust para-directing effect that cooperates synergistically with the 3-fluorine atom, ensuring exclusive bromination at the C4 position.[1][2]
    
  • Purification Efficiency: Primary anilines are crystalline solids that are easier to purify by recrystallization compared to their often oily

    
    -dimethyl counterparts.[1][2]
    
  • Safety & Stability: Avoiding the bromination of electron-rich

    
    -dimethylanilines mitigates the risk of radical cation formation and oxidative side reactions.[1]
    
Retrosynthetic Pathway

The following logic flow illustrates the selected pathway (Route A) versus the alternative (Route B).

SynthesisRoutes Start 2,3-Difluoroaniline (Starting Material) Inter1 4-Bromo-2,3-difluoroaniline (Stable Solid Intermediate) Start->Inter1 Route A (Preferred): Regioselective Bromination (NBS or Br2/AcOH) Inter2 2,3-Difluoro-N,N-dimethylaniline (Alternative Intermediate) Start->Inter2 Route B: Methylation Target 4-Bromo-2,3-difluoro-N,N-dimethylaniline (Target Molecule) Inter1->Target Reductive Methylation (HCHO / NaBH3CN) Inter2->Target Bromination (Risk of Over-oxidation)

Figure 1: Strategic evaluation of synthetic routes. Route A is preferred for its robust regiocontrol and intermediate stability.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 4-bromo-2,3-difluoroaniline. Reaction Type: Electrophilic Aromatic Substitution (


).[1]
Reagents & Stoichiometry
ReagentEquiv.Role
2,3-Difluoroaniline 1.0Limiting Reagent
N-Bromosuccinimide (NBS) 1.05Brominating Agent
Acetonitrile (ACN) 10 VolSolvent (Polar Aprotic)
Ammonium Acetate 0.1Catalyst (Protonic source)
Protocol
  • Setup: Charge a chemically resistant reactor (glass-lined or flask) with 2,3-difluoroaniline (1.0 equiv) and Acetonitrile (10 mL/g).

  • Catalyst Addition: Add Ammonium Acetate (0.1 equiv).[1] Stir until fully dissolved.

    • Expert Insight: The use of mild acid catalysis (

      
      ) activates the NBS without requiring harsh mineral acids, preserving the acid-sensitive C-F bonds [1].[2]
      
  • Bromination: Cool the solution to 0–5 °C. Add NBS (1.05 equiv) portion-wise over 30–60 minutes.

    • Caution: Exothermic reaction.[1] Maintain internal temperature

      
       °C to prevent poly-bromination.[1][2]
      
  • Reaction Monitoring: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by HPLC/TLC.[1] The target product (4-bromo) is significantly less polar than the starting aniline.[1][2]

  • Workup:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate and wash with Water (2x) followed by 10% Sodium Thiosulfate (to quench trace bromine).

    • Dry organic layer over

      
      , filter, and concentrate.[3][4]
      
  • Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary.

    • Expected Yield: 85–92%[1][2]

    • Appearance: Off-white to pale brown crystalline solid.[1][2]

Step 2: Reductive N,N-Dimethylation

Objective: Conversion to 4-bromo-2,3-difluoro-N,N-dimethylaniline.[1][2] Reaction Type: Reductive Amination.[1][5][6][7]

Reagents & Stoichiometry
ReagentEquiv.Role
4-Bromo-2,3-difluoroaniline 1.0Limiting Reagent
Paraformaldehyde 5.0Formaldehyde Source
Sodium Cyanoborohydride 3.0Reducing Agent
Acetic Acid (Glacial) 10 VolSolvent/Catalyst

Note: For GMP manufacturing scales, catalytic hydrogenation (


) is preferred to avoid boron waste, but the borohydride route is superior for lab/pilot batches (<1 kg) due to operational simplicity.[2]
Protocol
  • Setup: In a reactor vented to a scrubber, dissolve 4-bromo-2,3-difluoroaniline (1.0 equiv) in Glacial Acetic Acid (10 mL/g).

  • Imine Formation: Add Paraformaldehyde (5.0 equiv) at room temperature.[1] Stir for 30 minutes.

    • Mechanism:[1][2][7][8][9] The aniline condenses with formaldehyde to form the hemiaminal/imine species in situ.[1]

  • Reduction: Cool to 15 °C. Add Sodium Cyanoborohydride (

    
    , 3.0 equiv) portion-wise.
    
    • Safety Critical: Addition releases hydrogen gas.[1] Ensure adequate venting.[1]

  • Completion: Allow the reaction to warm to 50 °C and stir for 4–6 hours. Monitor for the disappearance of the mono-methyl intermediate.[1]

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with 20% NaOH solution until pH > 10.

    • Why Basic? You must deprotonate the amine salt to extract the free base.[1]

    • Extract with Methyl tert-butyl ether (MTBE) (3x).[1][2]

    • Wash combined organics with Brine , dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica, 0-5% EtOAc in Hexanes) or vacuum distillation for bulk oils.[1]

    • Expected Yield: 80–88%[1][2]

    • Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing/chilling).[1]

Analytical Validation & QC

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% AreaC18 Column, ACN/Water + 0.1% TFA gradient.[1][2]
1H NMR Consistent with structureDMSO-d6.[1][2] Look for N-Me singlet (~2.8 ppm, 6H).[1][2]
Regiochemistry Confirmed1H NMR coupling constants. H-5 and H-6 should show ortho-coupling (if H-5/H-6 adjacent) or specific F-H coupling patterns.[1][2] In 4-bromo-2,3-difluoro, only H-5 and H-6 remain.[1][2]
Residual Solvent < 5000 ppm (Acetic Acid)GC-Headspace.[1][2]

Key NMR Diagnostic: The product is 4-bromo-2,3-difluoro-N,N-dimethylaniline .[1][2]

  • Aromatic Region: You will observe two protons (H-5 and H-6).[1][2]

    • H-6 (ortho to

      
      , meta to F-3) will appear as a multiplet (ddd) due to coupling with H-5 and both Fluorines.[1][2]
      
    • H-5 (ortho to Br, meta to F-2) will appear as a distinct multiplet.[1][2]

  • Aliphatic Region: A sharp singlet integrating to 6H around

    
     2.7–2.9 ppm corresponds to the 
    
    
    
    group.[2]

Safety & Handling (HSE)

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN).[1] Strictly maintain pH > 9 during waste disposal of aqueous layers. Treat waste streams with bleach (hypochlorite) to oxidize cyanide before disposal [2].

  • Difluoroanilines: Like most halogenated anilines, these are potential skin sensitizers and methemoglobinemia agents.[1] Use full PPE (Tyvek suit, nitrile gloves).

  • Exotherms: The bromination step is exothermic.[1] On a scale >100g, active cooling and controlled addition rates are mandatory to prevent thermal runaway.

References

  • Regioselective Bromination: Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds.[1][2] Journal of Organic Chemistry, 44(25), 4733–4736. Link[2]

  • Reductive Amination Safety: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][5] Journal of the American Chemical Society, 93(12), 2897–2904. Link[2]

  • General Aniline Methylation: Gribble, G. W. (1996). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395. Link

  • Product Verification: Sigma-Aldrich Product Specification for 4-Bromo-2,3-difluoroaniline (Precursor). Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges associated with the thermal stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this intermediate and may encounter issues related to its degradation under thermal stress.

This document provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose and resolve common problems in your experiments. The information herein is curated from established principles in organic chemistry and material science, focusing on practical and actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Q1: My freshly prepared 4-bromo-2,3-difluoro-N,N-dimethylaniline is off-color, showing a yellowish or brownish tint. What could be the cause?

A1: Discoloration in aromatic amines, including halogenated anilines, is a common sign of degradation.[1] This is often initiated by exposure to heat, light, or atmospheric oxygen. The color change is typically due to the formation of oxidized and polymeric impurities. Even trace amounts of acidic residues from the synthesis can catalyze this degradation.

Q2: I'm observing unexpected side products in my reaction when using 4-bromo-2,3-difluoro-N,N-dimethylaniline that has been stored for some time. Could this be related to its thermal stability?

A2: Yes, it is highly likely. Thermal degradation of the intermediate can lead to the formation of various impurities that may participate in side reactions. Potential degradation pathways for halogenated anilines include dehalogenation, dealkylation, and oxidation of the amino group. These reactive byproducts can interfere with your desired chemical transformation, leading to lower yields and a more complex product mixture.

Q3: What is the recommended maximum temperature for handling and storing 4-bromo-2,3-difluoro-N,N-dimethylaniline?

Q4: Are there any general-purpose stabilizers I can add to improve the shelf-life of my intermediate?

A4: Yes, the addition of small quantities of antioxidants or stabilizers can be effective. For aromatic amines, compounds like hindered phenols (e.g., BHT), certain organotin compounds, or thiourea derivatives have been shown to retard color deterioration and degradation.[1][3] The typical concentration for such additives ranges from 0.01 to 1.0% by weight.[1] However, it is crucial to ensure that the chosen stabilizer does not interfere with your downstream reactions.

Q5: How does the presence of fluorine and bromine on the aromatic ring affect the thermal stability of the N,N-dimethylaniline core?

A5: The presence of halogens on the aromatic ring can influence thermal stability. In some cases, increasing the degree of halogenation can lead to a slight increase in the initial decomposition temperature.[4] However, the carbon-halogen bonds can also be susceptible to cleavage at high temperatures, potentially initiating radical chain reactions that accelerate degradation. The electron-withdrawing nature of the fluorine atoms can also affect the reactivity of the amino group.

Section 2: Troubleshooting Guides

This section provides structured approaches to troubleshoot specific issues encountered during the use of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Guide 1: Investigating and Mitigating Discoloration

Problem: The intermediate, which was initially a white to off-white solid, has developed a significant yellow or brown color upon storage or during a reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discoloration of the intermediate.

Detailed Steps & Explanations:

  • Assess Storage Conditions: The primary factors contributing to the degradation of aromatic amines are oxygen, light, and heat.[1]

  • Inert Atmosphere: Oxygen can directly oxidize the amine. Storing the compound under an inert gas like nitrogen or argon minimizes this risk.

  • Light Exposure: Photodegradation can occur. Always store the material in amber glass vials or in a dark place.

  • Storage Temperature: While the material is a solid at room temperature, elevated storage temperatures can accelerate degradation. Refrigeration is a good practice for long-term storage.

  • Purity Analysis: Use analytical techniques like GC-MS or HPLC to identify potential impurities. Pay close attention to any acidic residues from the synthesis, as these can act as catalysts for degradation.

  • Neutralization and Re-purification: If acidic impurities are present, a gentle wash with a dilute, non-reactive base (e.g., a dilute solution of sodium bicarbonate) followed by re-purification (e.g., recrystallization) can remove them.

  • Consider Stabilizers: If the discoloration persists despite optimal storage and purity, the addition of a stabilizer might be necessary. Hindered phenols, such as BHT, are effective radical scavengers. Organotin compounds like dibutyltin oxide have also been reported to be excellent color stabilizers for aromatic amines.[1]

Guide 2: Addressing Poor Performance in Subsequent Reactions

Problem: Reactions involving the 4-bromo-2,3-difluoro-N,N-dimethylaniline intermediate are resulting in low yields, the formation of unexpected byproducts, or incomplete conversion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reaction performance.

Detailed Steps & Explanations:

  • Confirm Purity of Starting Material: Before troubleshooting the reaction, it is essential to confirm the purity of the 4-bromo-2,3-difluoro-N,N-dimethylaniline. Impurities from degradation can act as poisons to catalysts or participate in unwanted side reactions.

  • Evaluate Reaction Temperature: High reaction temperatures can cause the in-situ decomposition of the intermediate. If the reaction conditions are harsh, explore possibilities for catalysis that would allow for lower temperatures.

  • Monitor Reaction Progress: Closely monitor the reaction over time using appropriate analytical techniques (TLC, GC, LC-MS). This can help you determine if the byproducts are forming from the start or as the reaction progresses, which could indicate a slower degradation process.

  • In-situ Use: If the intermediate is particularly unstable under the reaction conditions, consider a synthetic route where it is generated and consumed in the same pot (in-situ) without isolation.

  • Reagent Compatibility: Some reagents, particularly strong acids, bases, or oxidizing agents, can promote the decomposition of the aniline derivative. Consider the order of addition to minimize the time the intermediate is exposed to harsh conditions.

  • Trace Metal Contamination: Trace amounts of transition metals can catalyze the decomposition of halogenated aromatic compounds. Using high-purity reagents and solvents, or employing metal scavengers, can mitigate this issue.

Section 3: Experimental Protocols

Protocol 1: Small-Scale Stabilization Trial

This protocol outlines a method to test the efficacy of a stabilizer for your intermediate.

Objective: To determine if the addition of a stabilizer can prevent discoloration of 4-bromo-2,3-difluoro-N,N-dimethylaniline under accelerated aging conditions.

Materials:

  • 4-bromo-2,3-difluoro-N,N-dimethylaniline (high purity)

  • Stabilizer (e.g., BHT (Butylated hydroxytoluene) or Ethylene thiourea)

  • Anhydrous, high-purity solvent (e.g., Toluene or Dichloromethane)

  • Small, amber glass vials with screw caps

  • Heating block or oven

  • Nitrogen or Argon gas supply

Procedure:

  • Prepare a stock solution of the stabilizer in the chosen solvent (e.g., 1 mg/mL).

  • In three separate amber vials, weigh out 100 mg of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

  • Label the vials: "Control," "Stabilizer A (0.1% w/w)," and "Stabilizer A (0.5% w/w)."

  • To the "Control" vial, add 1 mL of the pure solvent.

  • To the "Stabilizer A (0.1% w/w)" vial, add 100 µL of the stabilizer stock solution and 900 µL of the pure solvent.

  • To the "Stabilizer A (0.5% w/w)" vial, add 500 µL of the stabilizer stock solution and 500 µL of the pure solvent.

  • Gently swirl each vial to dissolve the contents.

  • Purge the headspace of each vial with nitrogen or argon for 30 seconds and quickly cap them tightly.

  • Place the vials in a heating block or oven set to a moderately elevated temperature (e.g., 60°C).

  • Visually inspect the color of the solutions at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • After the heating period, the samples can be analyzed by HPLC or GC to quantify any degradation.

Expected Outcome: The vials containing the stabilizer should show significantly less color formation compared to the control.

SampleStabilizer Concentration (w/w)Visual Color Change (after 24h at 60°C)Purity by HPLC (post-heating)
Control0%Noticeable yellowing/browning< 95%
Test 10.1%Minimal to no color change> 98%
Test 20.5%No color change> 99%

Section 4: Concluding Remarks

The thermal stability of 4-bromo-2,3-difluoro-N,N-dimethylaniline is a critical factor for its successful use as a synthetic intermediate. By understanding the potential degradation pathways and implementing appropriate handling, storage, and stabilization strategies, researchers can ensure the integrity of this compound and achieve more reliable and reproducible experimental outcomes.

References

  • US2927136A - Stabilization of aromatic amines - Google P
  • US3154583A - Stabilization of aromatic amines - Google P
  • Aromatic Amines Antioxidants - Performance Additives.
  • THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES - AKJournals.
  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11 - DTIC.

Sources

Handling moisture sensitivity of 4-bromo-2,3-difluoro-N,N-dimethylaniline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in the Synthesis of 4-bromo-2,3-difluoro-N,N-dimethylaniline Ticket ID: #TS-GEN-4B23DF Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are likely accessing this guide because you are experiencing inconsistent yields or "des-bromo" impurities during the synthesis of 4-bromo-2,3-difluoro-N,N-dimethylaniline .

While the target molecule itself is relatively stable, its synthesis—specifically via Directed Ortho-Lithiation (DoM) of the precursor 2,3-difluoro-N,N-dimethylaniline —is critically moisture-sensitive. The presence of trace water (<50 ppm) during the lithiation step will protonate the reactive intermediate, regenerating the starting material regardless of how much brominating agent is added later.

This guide addresses the rigorous exclusion of moisture required to successfully manipulate these polyfluorinated precursors.

Module 1: Precursor Integrity (The "Before" Phase)

Q: Is 2,3-difluoro-N,N-dimethylaniline hygroscopic?

A: Yes. Like many aniline derivatives, the N,N-dimethyl group can form hydrogen bonds with atmospheric water. While not deliquescent, it adsorbs sufficient moisture from the air to quench organolithium reagents (n-BuLi or LDA) used in subsequent steps.

Q: How do I dry the precursor to "Lithiation Grade"?

A: Standard drying over magnesium sulfate (


) is insufficient for lithiation chemistry. You must remove water to sub-stoichiometric levels relative to your catalyst.

Recommended Protocol: Azeotropic Distillation

  • Dissolve the precursor in anhydrous toluene (10 mL/g).

  • Rotary evaporate to dryness.

  • Repeat this process 3 times . Toluene forms a low-boiling azeotrope with water, physically carrying it out of the oil.

  • Store the final oil under Argon.

Comparison of Drying Methods:

MethodResidual Water (est.)Suitability for LithiationNotes

/

~200-500 ppmFail Physical entrapment only; insufficient for n-BuLi.
Molecular Sieves (4Å) <50 ppmPass Requires activation (heating under vacuum) before use.
CaH2 Stirring <10 ppmExcellent Requires filtration; do not use with halogenated solvents.
Azeotropic Distillation <50 ppmPass Fastest method for oils/liquids.

Module 2: The Reaction Setup (The "During" Phase)

Q: My reaction turns yellow/brown immediately upon adding n-BuLi. Is this normal?

A: No. A dark color change often indicates oxidative decomposition or reaction with moisture .

  • The Science: The lithiated intermediate (2,3-difluoro-4-lithio-N,N-dimethylaniline) should be a pale yellow or orange solution at -78°C. If moisture is present, n-BuLi reacts with water to form LiOH and Butane gas. The localized heat and basicity can degrade the fluorinated ring (benzyne formation), leading to "tars."

Q: Why does the protocol require -78°C? Can I run it at -20°C?

A: You must maintain -78°C.

  • Mechanism: Polyfluorinated aryllithiums are notoriously unstable ("The Halogen Dance"). At temperatures above -50°C, the Lithium atom can "scramble" to other positions on the ring or eliminate Li-F to form a reactive benzyne species, which polymerizes.

  • Moisture Correlation: At higher temperatures, the rate of hydrolysis (reaction with trace water) competes more aggressively with the desired lithiation.

Q: How do I verify my solvent is dry enough?

A: Do not trust "Anhydrous" labels on bottles opened more than once.

  • The Test: Add a single drop of the indicator diphenylacetic acid to an aliquot of your solvent. Add 1 drop of n-BuLi. If it turns yellow immediately, your solvent is dry. If it remains colorless, the n-BuLi was consumed by water.

Module 3: Troubleshooting & Diagnostics

Q: I isolated the product, but NMR shows a mixture of Product and Starting Material. Did the bromination fail?

A: It is unlikely the bromination failed. The failure likely occurred at the lithiation step due to moisture.

The "Proton Leak" Pathway:

  • You add n-BuLi.[1][2]

  • Scenario A (Dry): n-BuLi removes the proton at C-4. You get the Aryl-Lithium.[2]

  • Scenario B (Wet): Water protonates the n-BuLi. No reaction occurs.

  • Quench: You add the Bromine source (e.g.,

    
     or 
    
    
    
    ).
    • In Scenario A, the Aryl-Lithium attacks Bromine. Result: Product.

    • In Scenario B, the unreacted precursor sits there. Result: Starting Material.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired pathway and the moisture-induced failure.

ReactionPathways Precursor 2,3-Difluoro- N,N-dimethylaniline Intermediate Lithiated Species (Ar-Li) Precursor->Intermediate Lithiation (Kinetic Control) nBuLi Reagent: n-BuLi (-78°C) Product TARGET: 4-Bromo-2,3-difluoro- N,N-dimethylaniline Intermediate->Product + Electrophile (Br2 / CBr4) Failure FAILURE: Starting Material Recovered Intermediate->Failure Quench Water CONTAMINANT: Moisture (H2O) Water->Intermediate Protonation (Fast)

Figure 1: Kinetic competition between successful lithiation/bromination and moisture-induced protonation.

Module 4: Protocol for Moisture-Proof Lithiation

To ensure success, follow this "Double-Manifold" protocol.

  • Glassware Prep: Flame-dry the reaction flask under vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon. Repeat 3x.

  • Solvent Transfer: Transfer THF via cannula (double-tipped needle), not a poured syringe. This prevents atmospheric air from entering the bottle.

  • Cryogenic Cooling: Cool the THF/Precursor mixture to -78°C (Dry Ice/Acetone) before adding n-BuLi.

  • Titration: Titrate your n-BuLi using N-pivaloyl-o-toluidine or similar indicators to ensure the molarity is accurate. Old reagents absorb water through the septum.

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Impurities CheckNMR Analyze Crude NMR Start->CheckNMR Result1 Starting Material Present CheckNMR->Result1 Clean peaks Result2 Complex Mixture / Tars CheckNMR->Result2 Messy baseline Action1 Moisture Issue: Lithiated intermediate protonated. Result1->Action1 Action2 Temperature Issue: 'Halogen Dance' or Benzyne formation. Result2->Action2 Fix1 FIX: Azeotrope precursor, use fresh n-BuLi. Action1->Fix1 Fix2 FIX: Maintain T < -75°C Check internal probe. Action2->Fix2

Figure 2: Diagnostic logic for identifying failure causes based on crude NMR data.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on lithiation mechanisms and the "Halogen Dance").
  • Reich, H. J. (2024). Winstein-Holness A-Values and pKa Data. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for pKa values determining lithiation vs. protonation).

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Detailed protocols for handling fluorinated organometallics).

Sources

Validation & Comparative

HPLC method validation for 4-bromo-2,3-difluoro-N,N-dimethylaniline purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of 4-bromo-2,3-difluoro-N,N-dimethylaniline and a Comparison with Alternative Analytical Techniques

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-bromo-2,3-difluoro-N,N-dimethylaniline, a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to rigorous analytical method validation is not merely a regulatory formality but the bedrock of product quality, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for the validation of analytical procedures.[1][2] This document will delve into the causality behind experimental choices, present a self-validating protocol, and compare the validated HPLC method against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the necessary data for an informed selection of the most appropriate analytical technique.

The Analytical Challenge: Purity of Halogenated Anilines

4-bromo-2,3-difluoro-N,N-dimethylaniline is a substituted aromatic amine. The purity of such intermediates is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability. Common impurities may arise from the synthetic route, including unreacted starting materials, isomers, or by-products from side reactions.[3] Furthermore, anilines can be susceptible to oxidative degradation, forming colored impurities that can impact product quality.[4]

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the analysis of non-volatile and thermally labile compounds like substituted anilines, making it an ideal starting point for method development.[5][6]

Development and Validation of the Primary HPLC Method

A systematic approach to method development was undertaken, culminating in a robust RP-HPLC method capable of separating the main component from its potential impurities.

Optimized HPLC Method: Experimental Protocol

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatographic data system for instrument control, data acquisition, and processing.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh approximately 10 mg of 4-bromo-2,3-difluoro-N,N-dimethylaniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same procedure.

Method Validation Workflow

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] The following workflow was applied, in accordance with ICH Q2(R2) guidelines.[1][8]

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

Validation Parameters and Results

Specificity (Selectivity) The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The diode array detector was used to assess peak purity and confirm that the analyte peak was free from co-eluting impurities. The method demonstrated baseline separation of the main peak from potential process-related impurities and degradation products (generated through forced degradation studies involving acid, base, peroxide, heat, and light).

Linearity and Range A minimum of five concentrations were prepared across a range of 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.[9]

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero

Accuracy Accuracy was determined by applying the method to a sample of known purity (reference standard) and by performing recovery studies on a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)Acceptance Criteria
80% 99.2%98.0% - 102.0%
100% 100.5%98.0% - 102.0%
120% 99.8%98.0% - 102.0%

Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day using a different instrument.

Precision Type%RSD of Peak AreaAcceptance Criteria
Repeatability 0.45%≤ 1.0%
Intermediate Precision 0.78%≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase aqueous component. The results showed no significant impact on chromatographic performance or quantitative results, with all system suitability parameters remaining within the acceptance criteria.

Comparative Analysis: HPLC vs. UPLC and GC

While the validated HPLC method is fit for its intended purpose, it is crucial for a modern laboratory to understand the capabilities of alternative techniques.[10] We compare its performance against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity.[11]

UPLC Experimental Protocol:

  • UPLC System: A UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC.

  • Gradient Elution: A re-optimized, faster gradient was developed (e.g., a 5-minute total run time).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Alternative Method 2: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[6] Given the analyte's structure, it is amenable to GC analysis.

GC Experimental Protocol:

  • GC System: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow.

  • Injector Temperature: 280°C.

  • Detector Temperature (FID): 300°C.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Sample dissolved in a suitable solvent like Dichloromethane or Ethyl Acetate.

Head-to-Head Performance Comparison

The following table summarizes the key performance attributes of the three methods for the purity analysis of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

ParameterValidated HPLC UPLC Gas Chromatography (GC-FID)
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid Partitioning
Analyte Suitability Excellent (Non-volatile)Excellent (Non-volatile)Good (Volatile, Thermally Stable)
Analysis Time ~25 minutes~5 minutes~15 minutes
Resolution GoodExcellentVery High
Sensitivity (Typical LOQ) Moderate (0.15 µg/mL)High (~0.05 µg/mL)Very High (FID is mass-sensitive)
Solvent Consumption High (~25 mL/run)Low (~2.5 mL/run)Very Low (only for sample prep)
Initial Instrument Cost ModerateHighModerate
Best For Routine QC, stability studiesHigh-throughput screening, improved impurity profilingAnalysis of residual solvents, volatile impurities
Decision Framework for Method Selection

The choice of analytical technique is driven by the specific requirements of the analysis.[12]

MethodSelection Start Analytical Goal for Purity Assay? High_Throughput High-Throughput Screening? Start->High_Throughput Routine_QC Routine QC & Stability? Start->Routine_QC Volatile_Impurities Focus on Volatile Impurities? Start->Volatile_Impurities High_Throughput->Routine_QC No UPLC Select UPLC High_Throughput->UPLC Yes Routine_QC->Volatile_Impurities No HPLC Select Validated HPLC Routine_QC->HPLC Yes GC Select GC Volatile_Impurities->GC Yes (for volatiles) HPLC_GC Use HPLC and GC (Complementary) Volatile_Impurities->HPLC_GC No (comprehensive profile)

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

This guide has detailed the successful validation of a robust RP-HPLC method for the purity determination of 4-bromo-2,3-difluoro-N,N-dimethylaniline, demonstrating its suitability for routine quality control and stability testing. The method is specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH guidelines.

Comparison with alternatives reveals clear distinctions:

  • The validated HPLC method stands as a reliable and cost-effective "workhorse" for standard quality control applications where high throughput is not the primary driver.

  • UPLC offers a significant advantage in terms of speed and reduced solvent consumption, making it the superior choice for high-throughput screening environments and for resolving complex impurity profiles.[11][13]

  • GC serves as an excellent complementary technique, particularly for the specific identification and quantification of volatile or semi-volatile impurities and residual solvents, which may not be well-suited for HPLC analysis.[5]

Ultimately, the selection of an analytical method is not a matter of which is universally "best," but which is most "fit for purpose." For comprehensive characterization, a combination of these techniques often provides the most complete picture of product purity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][1]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][2]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic. [Link][14]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. [Link][15]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link][7]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][16]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link][9]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][17]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC. MtoZ Biolabs. [Link][13]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. [Link][12]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link][8]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link][5]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link][11]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link][10]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link][6]

  • Aniline - Wikipedia. Wikipedia. [Link][4]

Sources

A Comparative Guide to the LC-MS Identification of 4-bromo-2,3-difluoro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal identification of novel compounds, intermediates, and potential impurities is paramount. 4-bromo-2,3-difluoro-N,N-dimethylaniline is a halogenated aromatic amine, a class of compounds frequently encountered as building blocks in the synthesis of complex organic molecules. The presence of bromine and fluorine atoms, along with the dimethylamino group, imparts unique chemical properties that necessitate robust analytical methods for characterization.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of 4-bromo-2,3-difluoro-N,N-dimethylaniline against an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, the protocols and rationale described herein are grounded in established principles of analytical chemistry and supported by data from structurally analogous compounds, offering a framework for researchers, scientists, and drug development professionals.

The Analytical Challenge

The analysis of halogenated anilines can be challenging due to their potential for thermal lability and the need for sensitive and selective detection methods. The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the desired throughput.

LC-MS Methodology for 4-bromo-2,3-difluoro-N,N-dimethylaniline

Liquid Chromatography-Mass Spectrometry is a powerful and versatile technique for the analysis of a wide range of organic compounds, including aromatic amines.[1] Its major advantage lies in the ability to analyze compounds that are not readily volatilized, which can be a concern for some halogenated molecules.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Dissolve 1 mg of the 4-bromo-2,3-difluoro-N,N-dimethylaniline reference standard or sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[2]

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is a suitable choice for the separation of this moderately polar compound.[3]

  • Mobile Phase A: Water with 0.1% formic acid. The acidic modifier aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for aniline derivatives due to the basicity of the nitrogen atom.

  • Scan Mode: Full scan mode (e.g., m/z 50-400) to identify the molecular ion and fragmentation pattern. For quantitative analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for higher sensitivity and selectivity.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon (for MS/MS experiments)

  • Collision Energy: For MS/MS analysis, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a characteristic fragmentation pattern.

Visualizing the LC-MS Workflow

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Analyte Sample Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injector HPLC Injector Dilution->Injector Inject Column C18 Reversed-Phase Column Injector->Column Detector UV/PDA (Optional) Column->Detector ESI_Source Electrospray Ionization (ESI+) Detector->ESI_Source Eluent Transfer Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer MS_Detector Detector Mass_Analyzer->MS_Detector Data_System Data_System MS_Detector->Data_System Data Acquisition & Analysis

Caption: A schematic of the LC-MS workflow for the analysis of 4-bromo-2,3-difluoro-N,N-dimethylaniline.
Predicted Mass Spectrum and Fragmentation

The fragmentation of aromatic amines is often initiated by the loss of a methyl group from the dimethylamino moiety.[4] Further fragmentation can involve the loss of the bromine atom or other neutral losses.

Fragmentation_Pathway M_plus [M]+• m/z 236/238 Fragment1 [M-CH3]+ m/z 221/223 M_plus->Fragment1 - •CH3 Fragment2 [M-Br]+ m/z 157 M_plus->Fragment2 - •Br Fragment3 [M-CH3-Br]+ m/z 142 Fragment1->Fragment3 - •Br Fragment2->Fragment3 - •CH3

Caption: Predicted major fragmentation pathway for 4-bromo-2,3-difluoro-N,N-dimethylaniline.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[1] For aniline derivatives, GC-MS can offer excellent chromatographic resolution and sensitivity.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Similar to LC-MS, dissolve the sample in a suitable organic solvent like ethyl acetate or toluene.

  • Derivatization is often recommended for anilines to improve their thermal stability and chromatographic peak shape. Acetylation or silylation are common derivatization strategies. However, for N,N-dimethylated anilines, derivatization may not be necessary.

2. GC Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400).

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Comparison of LC-MS and GC-MS

The choice between LC-MS and GC-MS for the analysis of 4-bromo-2,3-difluoro-N,N-dimethylaniline depends on several factors.

FeatureLC-MSGC-MS
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and semi-volatile compounds. May require derivatization for polar analytes.
Sample Preparation Often simpler, with direct injection of liquid samples possible.[5]May require derivatization, which adds a step to the workflow.
Sensitivity Generally very high, especially with tandem MS (MS/MS).Also very sensitive, particularly for well-behaved volatile compounds.
Selectivity High, especially with MS/MS, which can reduce matrix effects.High, with good chromatographic separation and mass spectral libraries for identification.
Matrix Effects Can be susceptible to ion suppression or enhancement in ESI.[2]Less prone to ionization-related matrix effects, but complex matrices can contaminate the inlet and column.
Instrumentation Cost Generally higher than GC-MS.More cost-effective for many routine applications.

For 4-bromo-2,3-difluoro-N,N-dimethylaniline, LC-MS offers the advantage of direct analysis without the potential need for derivatization, which can be a source of variability. The soft ionization of ESI is also likely to yield a prominent molecular ion, which is crucial for initial identification. GC-MS, on the other hand, can provide excellent separation efficiency and benefits from extensive EI mass spectral libraries for compound identification. A comparative study on aniline derivatives in groundwater showed that while both techniques can yield comparable quantitative results, LC-MS/MS has the advantage of no sample preparation through direct injection.[5][6]

Conclusion

Both LC-MS and GC-MS are highly capable techniques for the identification of 4-bromo-2,3-difluoro-N,N-dimethylaniline. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the sample matrix.

For rapid screening and analysis of samples where thermal stability might be a concern, LC-MS is the recommended primary technique . Its versatility and the ability to generate strong molecular ion signals with soft ionization make it ideal for the initial characterization of this novel compound.

GC-MS serves as an excellent confirmatory and complementary technique , especially when high chromatographic resolution is required and for building a library of electron ionization spectra for future reference. The combination of both techniques provides the most comprehensive and reliable analytical data for the unequivocal identification of 4-bromo-2,3-difluoro-N,N-dimethylaniline.

References

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]

  • 4-bromo-N,N-dimethylaniline. PubChem. [Link]

  • p-bromo-N,N-dimethylaniline. SpectraBase. [Link]

  • 3-Bromo-N,N-dimethylaniline. PubChem. [Link]

  • (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]

  • (PDF) High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine. ResearchGate. [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-. NIST WebBook. [Link]

  • 4-Bromo-N,N-diethylaniline. NIST WebBook. [Link]

  • 4-Bromo-2-ethylaniline. NIST WebBook. [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. [Link]

  • 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. ThaiJO. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • GC AND GC/MS. Agilent. [Link]

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  • (PDF) 4-Bromo-2,6-dimethylaniline. ResearchGate. [Link]

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A Researcher's Guide to the Infrared Spectroscopic Characterization of 4-bromo-2,3-difluoro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features for the characterization of 4-bromo-2,3-difluoro-N,N-dimethylaniline. In the synthesis of novel pharmaceutical intermediates and complex organic molecules, unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive technique to confirm the presence of key functional groups and the overall molecular architecture.

This document moves beyond a simple recitation of peak positions. It is designed to provide researchers, scientists, and drug development professionals with a comparative framework and the causal logic behind spectral assignments. By comparing the predicted spectrum of the title compound with foundational molecules like N,N-dimethylaniline and relevant halogenated aromatics, we can build a robust, self-validating system for spectral interpretation.

Predicted Infrared Spectrum: A Sum of Functional Parts

The infrared spectrum of any molecule is a unique fingerprint derived from the vibrations of its constituent bonds.[1][2][3] For a multi-substituted aromatic compound like 4-bromo-2,3-difluoro-N,N-dimethylaniline, we can predict the key absorptions by dissecting the molecule into its primary components: the N,N-dimethylamino group, the substituted aromatic ring, and the carbon-halogen bonds.

Key Vibrational Regions and Their Significance
  • Aromatic and Aliphatic C-H Stretching Region (3100-2800 cm⁻¹):

    • Aromatic =C-H Stretch (3100-3000 cm⁻¹): The presence of hydrogen atoms on the aromatic ring will give rise to one or more weak to medium intensity peaks just above 3000 cm⁻¹.[4][5][6] This is a key diagnostic feature distinguishing sp²-hybridized carbons of the aromatic ring from sp³-hybridized carbons.[5][7]

    • Aliphatic C-H Stretch (3000-2800 cm⁻¹): The methyl (CH₃) groups of the N,N-dimethylamino moiety will exhibit characteristic symmetric and asymmetric stretching vibrations in this region.[8][9] Specifically, look for peaks around 2960-2850 cm⁻¹.[10][11]

  • Aromatic C=C In-Ring Stretching Region (1600-1450 cm⁻¹):

    • The vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of sharp, medium-intensity absorptions.[4][12] For substituted benzenes, prominent peaks are expected near 1600 cm⁻¹ and 1500 cm⁻¹.[6] The precise position and intensity of these bands can be influenced by the electronic nature of the substituents.

  • The C-N and C-X Stretching "Fingerprint" Region (1400-1000 cm⁻¹):

    • Aromatic C-N Stretch (1350-1250 cm⁻¹): As a tertiary aromatic amine, the C-N stretching vibration is a critical diagnostic peak.[13][14][15] This band is typically strong and appears at a higher frequency than in aliphatic amines due to the partial double-bond character arising from resonance with the aromatic ring.[14][16]

    • Aromatic C-F Stretch (1300-1100 cm⁻¹): The C-F bond gives rise to a very strong and characteristic absorption due to the high electronegativity of fluorine. Its position can be influenced by other ring substituents.

    • Aromatic C-Br Stretch (1100-1000 cm⁻¹ or lower): The C-Br stretching vibration occurs at a lower frequency due to the increased mass of the bromine atom compared to fluorine or carbon.[17] This peak may sometimes fall below 1000 cm⁻¹ and can be weaker than the C-F stretch.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹):

    • The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the aromatic ring.[4][12] For 1,2,3,4-tetrasubstituted benzenes, the exact pattern can be complex, but its presence confirms the aromatic nature and substitution.

Comparative Spectral Analysis

To confidently assign the peaks for 4-bromo-2,3-difluoro-N,N-dimethylaniline, a comparison with simpler, related molecules is invaluable.

  • N,N-dimethylaniline (Base Compound): This spectrum will show the fundamental aromatic C=C stretches, the aromatic C-N stretch around 1350-1250 cm⁻¹, and the aliphatic C-H stretches of the methyl groups.[8][18] Crucially, it lacks the strong C-F and C-Br absorptions.

  • Fluorobenzene & Bromobenzene (Halogen Reference): These simple molecules provide clear examples of the strong C-F stretch (typically ~1220 cm⁻¹) and the C-Br stretch (~1070 cm⁻¹).[19] These positions serve as benchmarks for our target molecule.

  • Aniline vs. N,N-dimethylaniline: A comparison between primary (Aniline) and tertiary (N,N-dimethylaniline) aromatic amines highlights a key difference: the complete absence of N-H stretching peaks (broad bands around 3500-3300 cm⁻¹) in the spectrum of our tertiary amine target molecule.[14][20][21] This absence is a powerful piece of confirmatory evidence.

Summary of Predicted and Comparative IR Absorptions
Vibrational ModePredicted Range for 4-bromo-2,3-difluoro-N,N-dimethylaniline (cm⁻¹)Comparative Compound & Typical Range (cm⁻¹)Intensity & Notes
Aromatic =C-H Stretch3100 - 3030Toluene (~3030)[4][6]Weak to Medium, Sharp
Aliphatic C-H Stretch2980 - 2850N,N-dimethylaniline (~2900)[8]Medium, Sharp
Aromatic C=C Stretch1600 - 1585 & 1500 - 1450N,N-dimethylaniline (~1600, ~1510)[8]Medium to Strong, Sharp
Aromatic C-N Stretch1350 - 1250N,N-dimethylaniline (~1345)[14][15]Strong
Aromatic C-F Stretch1300 - 1100Fluorobenzene (~1220)Very Strong, Sharp
Aromatic C-Br Stretch1100 - 1000Bromobenzene (~1070)[19]Medium to Strong
C-H Out-of-Plane Bend900 - 700Substituted Benzenes[4][12]Strong, Sharp
N-H StretchAbsentAniline (3440, 3360)[14][16]Absence confirms tertiary amine

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

This protocol describes a self-validating method for obtaining a high-quality FT-IR spectrum of a solid organic sample. The key to trustworthy data is meticulous sample preparation to avoid spectral artifacts.

Materials:

  • 4-bromo-2,3-difluoro-N,N-dimethylaniline (2-3 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Spatula

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Methodology:

  • Background Spectrum Acquisition: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry KBr in the agate mortar for 1 minute to create a fine, uniform powder. This minimizes scattering effects.

    • Add 2-3 mg of the solid analyte to the mortar.

    • Grind the mixture thoroughly for 2-3 minutes until it appears homogeneous. The goal is to disperse the analyte particles completely within the KBr matrix. Incomplete mixing is a common source of poor-quality spectra.

  • Pellet Formation:

    • Transfer a small amount of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 2-3 minutes. The KBr will flow under pressure, forming a transparent or translucent pellet. An opaque or cloudy pellet indicates poor grinding or moisture contamination.

  • Sample Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and relative intensities with the predicted values and reference spectra.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of 4-bromo-2,3-difluoro-N,N-dimethylaniline using FT-IR spectroscopy.

FTIR_Workflow FT-IR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation start Obtain Solid Sample grind_kbr Grind KBr start->grind_kbr mix Mix Sample with KBr grind_kbr->mix press Press KBr Pellet mix->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (FFT & Ratio) sample_scan->process assign Assign Major Peaks (C-H, C=C, C-N, C-F, C-Br) process->assign compare Compare with Reference Data (N,N-DMA, Halobenzenes) assign->compare validate Validate Structure (Absence of N-H, presence of all key groups) compare->validate report Final Report validate->report

Caption: Logical workflow for sample preparation, data acquisition, and spectral analysis.

Conclusion

The FT-IR spectrum of 4-bromo-2,3-difluoro-N,N-dimethylaniline is predicted to be rich with diagnostic information. The definitive characterization of this molecule relies on a holistic interpretation of the spectrum. Key indicators of a successful synthesis will be the simultaneous presence of strong aromatic C-N and C-F stretching vibrations, a C-Br absorption in the lower fingerprint region, characteristic aromatic C=C overtones, and the complete absence of any N-H stretching bands. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently use FT-IR spectroscopy to verify the identity and structural integrity of this complex halogenated aniline derivative.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Sathyavathi, V., et al. (n.d.). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-dimethylaniline, picrate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Stanciu, I. (2026, February 3). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c).... Retrieved from [Link]

  • Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. Retrieved from [Link]

  • ConnectSci. (n.d.). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (2002). Infrared Spectroscopy: Theory. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Flow chart for infrared spectra interpretation of organic compounds. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2,3-dimethylaniline. Retrieved from [Link]

  • ThaiJO. (2021, December 28). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Retrieved from [Link]

Sources

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